Tribenzyltin chloride

説明

Contextualization within Organotin Chemistry Research

Tribenzyltin chloride, with the chemical formula (C₆H₅CH₂)₃SnCl, is a significant compound within the extensive field of organotin chemistry. Organotin compounds, or stannanes, are defined as organometallic compounds featuring at least one tin-carbon bond. wikipedia.org This class of compounds is categorized into four principal families based on the number of organic substituents attached to the tin atom: mono-, di-, tri-, and tetraorganotins, represented by the general formula RₙSnX₄₋ₙ (where R is an organic group and X is an anionic residue). rjpbcs.com

This compound belongs to the triorganotin halide family (R₃SnX), which are pivotal intermediates in organotin synthesis. wikipedia.orgrjpbcs.com The properties and reactivity of these halides are influenced by the nature of the organic group (R) and the halogen (X). Among the triorganotin halides, the fluorides typically exist as bridged polymers, while the heavier bromides and iodides are generally monomeric solids. iucr.orgiucr.org The chlorides, including this compound, occupy an intermediate position regarding the coordination number of the tin atom. iucr.orgiucr.org The Lewis acidity of the tin center in triorganotin halides makes them valuable precursors for the synthesis of a wide array of other organotin derivatives through reactions with various nucleophiles. lupinepublishers.com

Historical Perspectives on Organotin Compound Development and Academic Significance

The field of organotin chemistry dates back to the mid-19th century. In 1849, Edward Frankland isolated diethyltin (B15495199) diiodide, the first documented organotin compound. lupinepublishers.comlupinepublishers.com This was soon followed by Carl Löwig's report in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the dawn of organotin chemistry. lupinepublishers.comlupinepublishers.comresearchgate.net The development of Grignard reagents in the early 1900s provided a powerful and versatile method for creating tin-carbon bonds, significantly accelerating research in the field. wikipedia.org

The academic and commercial interest in organotin compounds surged in the 1950s, largely due to the work of van der Kerk and his colleagues, which led to the discovery of their utility as stabilizers for polymers like polyvinyl chloride (PVC) and as biocides. lupinepublishers.comlupinepublishers.com The synthesis of this compound itself was advanced by methods involving the direct reaction of metallic tin with benzyl (B1604629) chloride. rjpbcs.comiucr.orgsci-hub.st A notable preparation method, yielding 94% this compound, involved reacting tin powder with benzyl chloride in boiling water, as reported by Sisido, Takeda, and Kinugawa in the 1960s. iucr.orgsci-hub.st This direct synthesis approach highlighted a convenient route to this specific triorganotin halide. um.edu.my

Research Trajectory and Contemporary Relevance of this compound Investigations

The research trajectory of this compound has evolved from foundational synthesis and characterization to its application as a versatile building block in organometallic and materials chemistry. Early research focused on establishing efficient synthesis routes. The direct reaction between tin powder and benzyl chloride has been optimized using various solvents, including water, toluene (B28343), and dimethylformamide (DMF), with a modified method using DMF and magnesium powder achieving a yield of up to 91%. sci-hub.stscribd.comciac.jl.cnsciengine.com

A significant area of investigation has been the detailed characterization of its molecular and electronic structure. X-ray crystallography studies have revealed that in the solid state, this compound molecules are linked into linear polymer chains through axial tin-chlorine bridges. iucr.orgiucr.org The geometry around the tin atom is described as a trigonal bipyramid, with the three benzyl groups in the equatorial positions. tandfonline.comcore.ac.uk Spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) and Infrared (IR) spectroscopy, have been extensively used to elucidate its structure in solution and to study its complexes. tubitak.gov.trtandfonline.comresearchgate.net

Contemporary research continues to leverage this compound as a key precursor. It is used in the synthesis of a variety of derivatives, such as tribenzyltin carboxylates, thiohydrazides, and complexes with Schiff bases, many of which are investigated for potential biological activities or as PVC stabilizers. ciac.jl.cnresearchgate.netresearchgate.net For instance, it reacts with isooctyl thioglycollate, lauric acid, and stearic acid to form compounds that may be used as PVC stabilizers. ciac.jl.cnsciengine.com Furthermore, it serves as a single-source precursor for the preparation of tin chalcogenide nanoparticles, demonstrating its relevance in modern materials science. tandfonline.com The formation of five-coordinate complexes with ligands like 4-(dimethylamino)pyridine has also been a subject of study, contributing to the fundamental understanding of coordination chemistry at the tin(IV) center. tandfonline.com

Data Tables

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₁ClSn | cymitquimica.com |

| Molecular Weight | 427.54 g/mol | thermofisher.com |

| Appearance | White powder/crystals | scribd.com |

| Melting Point | 139-140 °C / 143 °C | scribd.comfishersci.com |

| Reactivity | Reacts with water | scbt.com |

| Stability | Stable under normal conditions | thermofisher.comfishersci.com |

Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Trigonal | researchgate.net |

| Space Group | R3 | researchgate.net |

| Unit Cell Constants | a = 1.6891(2) nm, b = 1.6891(2) nm, c = 0.60371(12) nm | researchgate.net |

| Sn-Cl Bond Length | 2.387(2) Å | iucr.orgiucr.org |

| Sn...Cl Intermolecular Distance | 3.531(2) Å | iucr.orgiucr.org |

| Coordination Geometry | Distorted trigonal bipyramidal | tandfonline.comcore.ac.uk |

Spectroscopic Data

| Spectroscopy Type | Key Findings | Source(s) |

| ¹H NMR | Signals corresponding to pyridine-H (δ 7.48−8.61), Ph-H (δ 6.92−7.12), and Ph-CH₂ (δ 2.60) in a derivative complex confirm the structure. | core.ac.uk |

| ¹³C NMR | Spectra have been used to elucidate solution-state structures and confirm 1:1 metal-to-ligand stoichiometry in derivative complexes. | tubitak.gov.trtandfonline.com |

| ¹¹⁹Sn NMR | Chemical shifts and coupling constants [¹J(¹¹⁹Sn, ¹³C)] are indicative of the coordination number and geometry of the tin atom. An upfield shift upon complexation suggests no ligand dissociation in solution. | tandfonline.comresearchgate.net |

| Infrared (IR) | The absence of a broad ZCOOH band and the position of ν(COO) bands in derivative complexes indicate the coordination mode of carboxylate groups. | tandfonline.com |

| Mass Spectrometry | Used to confirm the structure and stoichiometry of synthesized unsymmetric tetraorganotin(IV) compounds derived from this compound. | tubitak.gov.tr |

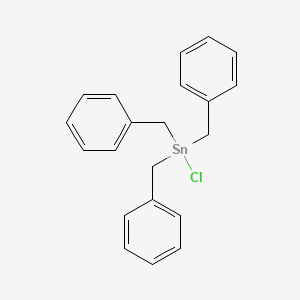

Structure

2D Structure

特性

IUPAC Name |

tribenzyl(chloro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFMEHZUXSPPAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185408 | |

| Record name | Stannane, chlorotribenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3151-41-5 | |

| Record name | Tribenzyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3151-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, chlorotribenzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyltin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tribenzyltin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotribenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tribenzyltin Chloride

Direct Synthesis Strategies and Mechanistic Considerations

Direct synthesis, involving the reaction of an organic halide with elemental tin, stands as a primary and economically viable route for producing organotin compounds. researchgate.netrjpbcs.com For Tribenzyltin chloride, this approach has been extensively studied, with a focus on mechanistic details, solvent influence, and catalytic improvements.

Reaction of Benzyl (B1604629) Chloride with Elemental Tin: A Comprehensive Analysis

The direct reaction between benzyl chloride and tin powder is a well-established method for preparing benzyltin compounds. researchgate.netum.edu.my The reaction's outcome is highly dependent on the chosen conditions, particularly the solvent, which can selectively favor the formation of either dibenzyltin dichloride or the target compound, this compound. researchgate.netresearchgate.net Mechanistic studies suggest the reaction may proceed through a radical formation process. sci-hub.stdatapdf.com It has been noted that in some systems, dibenzyltin dichloride forms initially and is subsequently converted to this compound in the presence of polar solvents. researchgate.netresearchgate.net

The choice of solvent is a critical factor that dictates the final product in the direct synthesis of benzyltin chlorides. rjpbcs.comum.edu.my When benzyl chloride and tin powder are reacted in a non-polar solvent such as toluene (B28343) at approximately 111°C, the primary product is dibenzyltin dichloride. researchgate.netresearchgate.netresearchgate.net Conversely, conducting the reaction in a polar medium like water at 100°C preferentially yields this compound. researchgate.netresearchgate.netresearchgate.netscribd.com

In toluene: 2 C₆H₅CH₂Cl + Sn → (C₆H₅CH₂)₂SnCl₂ rjpbcs.comresearchgate.net

In water: 3 C₆H₅CH₂Cl + 2 Sn → (C₆H₅CH₂)₃SnCl + SnCl₂ rjpbcs.comresearchgate.net

In an aqueous medium, bis(dibenzylchlorotin) oxide has been identified as a potential intermediate in the conversion to this compound. researchgate.netresearchgate.net Research has also shown that for reactions in toluene, a trace amount of water is necessary to initiate the reaction. sci-hub.st A modified method utilizing dimethylformamide (DMF) as the solvent has also been developed, leading to high yields of the desired product. ciac.jl.cn

Table 1: Influence of Solvent on Direct Synthesis of Benzyltin Chlorides

| Solvent | Temperature | Primary Product | Reference |

|---|---|---|---|

| Toluene | 111°C | Dibenzyltin dichloride | researchgate.netresearchgate.net |

| Water | 100°C | This compound | researchgate.netresearchgate.net |

| Dimethylformamide (DMF) | Not Specified | This compound | ciac.jl.cn |

While the reaction between benzyl chloride and tin can proceed without a catalyst, the efficiency and yield can be significantly improved through catalytic enhancement. rjpbcs.comum.edu.my A modified synthetic method using DMF as a solvent reports a yield of up to 91% for this compound by adding magnesium powder to the reactants. ciac.jl.cn

Other catalytic systems have been explored for the direct synthesis of organotin compounds from alkyl halides and metallic tin. These include the use of organic ammonium (B1175870) halides or mixtures containing an organic base and an iodine-based compound. researchgate.netresearchgate.net For similar reactions, such as with allyl halides, catalysts like mercuric chloride and various amines (e.g., pyridine (B92270), triethylamine) have been shown to increase product yields. datapdf.com

Comproportionation Pathways for this compound Production

The Kocheshkov redistribution reaction is a conventional and versatile method for preparing triorganotin halides. rjpbcs.comum.edu.myuu.nl This comproportionation reaction involves reacting a tetraorganotin compound with a tin(IV) halide in specific stoichiometric ratios to obtain the desired tri-, di-, or mono-organotin halide. rjpbcs.com

To produce this compound, tetrabenzyltin would be reacted with tin(IV) chloride (stannic chloride) in a 3:1 molar ratio. rjpbcs.com 3 R₄Sn + SnX₄ → 4 R₃SnX (where R = Benzyl, X = Cl) rjpbcs.com

This method allows for controlled synthesis of the target compound. The process can be catalyzed by onium salts to facilitate the redistribution of the organic and halide groups. google.com

Alternative Synthetic Approaches to this compound

Beyond direct synthesis and comproportionation, other organometallic reactions can be adapted to form benzyl-tin bonds. The Grignard method, a widely used route for creating carbon-tin bonds, is a viable alternative. uu.nl This would involve the reaction of a benzyl Grignard reagent, such as benzylmagnesium chloride, with a tin(IV) halide like tin tetrachloride. uu.nl By carefully controlling the stoichiometry, it is possible to synthesize mixed organotin halides, which could then be used to obtain this compound. uu.nl

Chemical Transformations from this compound to Other Organotin Species

This compound is a valuable precursor for the synthesis of other functionalized organotin compounds. um.edu.myresearchgate.net It can be readily converted into tribenzyltin hydroxide (B78521) or oxide through base hydrolysis using reagents like sodium hydroxide. rjpbcs.com

Furthermore, this compound can be reduced to form tribenzyltin hydride (Bn₃SnH), a useful reagent in radical reactions. researchgate.net It also serves as a starting material for a wide array of coordination complexes. It reacts with various ligands, including thiohydrazones, Schiff bases, and polyaromatic carboxylic acids, to form new, often pentacoordinated, organotin(IV) complexes where the tin atom is bonded to the ligand, typically through oxygen or nitrogen atoms. nih.govresearchgate.netresearchgate.net

Table 2: Selected Chemical Transformations of this compound

| Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) / Base | Tribenzyltin hydroxide | Hydrolysis | rjpbcs.com |

| Reducing Agent | Tribenzyltin hydride | Reduction | researchgate.net |

| Thiohydrazone Ligands | Tribenzyltin(IV) thiohydrazone complexes | Complexation | nih.gov |

| Carboxylic Acid Ligands | Tribenzyltin(IV) carboxylate complexes | Complexation | researchgate.net |

| Basic Hydrogen Peroxide (H₂O₂) | Benzyl alcohol | Decomposition | researchgate.net |

Derivatization Reactions and Broad Synthetic Utility

This compound serves as a versatile precursor in organotin chemistry, enabling the synthesis of a wide array of derivatives through reactions that cleave the tin-chlorine bond. These derivatives exhibit significant utility in various chemical applications, from polymer stabilization to complex organic synthesis.

The chloride ligand in this compound can be readily substituted by various nucleophiles to form new organotin compounds. For instance, it reacts with isooctyl thioglycollate, lauric acid, and stearic acid to produce tribenzyltin esters. ciac.jl.cnsciengine.com These particular derivatives have been investigated for their potential application as stabilizers for polyvinyl chloride (PVC). ciac.jl.cnsciengine.com The general principle of reacting organotin chlorides with carboxylic acids or their salts to form organotin carboxylates is a well-established method in organotin chemistry. um.edu.my Similarly, base hydrolysis can convert organotin halides into the corresponding oxides or hydroxides. um.edu.my

The synthetic utility extends to the formation of complexes with more intricate ligands. Research has demonstrated that this compound reacts with Schiff bases, such as those formed from adenine (B156593) and hydroxyl benzaldehyde, to yield penta-coordinated tin complexes with a trigonal bipyramidal geometry. orientjchem.org Further examples include the reaction with various thiohydrazides and thiodiamines, which results in the formation of new tribenzyltin(IV) complexes. akjournals.com In these reactions, the ligand coordinates to the tin center, expanding its coordination sphere. akjournals.com

The conversion to other tribenzyltin halides, such as tribenzyltin iodide, is also a straightforward derivatization. lookchem.com The broad synthetic importance of this compound is underscored by the utility of its derivatives. The most prominent example is tribenzyltin hydride, which is a key reagent in radical reactions. lookchem.comresearchgate.net

The following table summarizes various derivatization reactions starting from this compound:

| Reactant(s) | Product Type | Reported Application/Significance | Reference(s) |

| Isooctyl thioglycollate, Lauric acid, Stearic acid | Tribenzyltin Esters | PVC Stabilizers | ciac.jl.cnsciengine.com |

| Schiff base (from adenine and hydroxyl benzaldehyde) | Penta-coordinated Tin Complex | Synthesis of complex organotin structures | orientjchem.org |

| Thiohydrazides and Thiodiamines | Tribenzyltin(IV) Complexes | Synthesis of new organotin complexes | akjournals.com |

| Sodium Iodide | Tribenzyltin Iodide | Halide exchange for further synthesis | lookchem.com |

| Lithium Aluminum Hydride | Tribenzyltin Hydride | Reagent for radical reactions | researchgate.netnih.gov |

| Base (e.g., NaOH) | Tribenzyltin Hydroxide/Oxide | Precursor for other organotin compounds | um.edu.my |

The stability of the benzyl-tin bond, even in aqueous media, contributes significantly to its utility, allowing for reactions under various conditions without decomposition of the core structure. cdnsciencepub.com This robustness makes this compound a reliable starting material for producing compounds with tailored properties for specific applications.

Formation of Tribenzyltin Hydride from this compound

Tribenzyltin hydride is a valuable derivative of this compound, primarily used as a reagent in radical-mediated organic synthesis, such as reductions and cyclizations. researchgate.net The formation of tribenzyltin hydride from its chloride precursor is typically achieved through reduction using a suitable hydride-donating agent.

A well-documented method involves the reaction of this compound with lithium aluminum hydride (LiAlH₄). nih.gov In a typical procedure, this compound is added to a suspension of lithium aluminum hydride in a solvent like diethyl ether (Et₂O) at a reduced temperature (e.g., 0°C). nih.gov The reaction mixture is stirred for a short period, after which a workup procedure involving filtration and extraction yields tribenzyltin hydride. nih.gov

The synthesis can be summarized by the following reaction scheme:

4 (C₆H₅CH₂)₃SnCl + LiAlH₄ → 4 (C₆H₅CH₂)₃SnH + LiCl + AlCl₃

Detailed findings from research provide specific parameters for this conversion. nih.gov

| Parameter | Value/Condition | Reference |

| Starting Material | This compound | nih.gov |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | nih.gov |

| Solvent | Diethyl ether (Et₂O) | nih.gov |

| Temperature | 0°C | nih.gov |

| Reaction Time | 30 minutes | nih.gov |

| Reported Yield | 37% | nih.gov |

The resulting tribenzyltin hydride is often obtained as a viscous oil that solidifies upon cooling and is stored under inert conditions to prevent degradation. nih.gov The accessibility of tribenzyltin hydride via this straightforward reduction highlights another facet of this compound's importance as a foundational block in organotin chemistry. researchgate.net

Rigorous Spectroscopic and Structural Characterization of Tribenzyltin Iv Compounds

Multifaceted Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of tribenzyltin chloride relies on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide complementary information, allowing for a comprehensive understanding of the compound's molecular framework, bonding, and coordination environment.

NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds, offering detailed insights into the hydrogen, carbon, and tin nuclei within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the three benzyl (B1604629) groups. The aromatic protons of the phenyl rings typically appear as a complex multiplet in the region of δ 7.23-7.39 ppm. ics-ir.org In complexes derived from this compound, these aromatic protons are often observed in the δ 7.0–7.5 ppm range. akjournals.com A key diagnostic signal is the singlet or multiplet corresponding to the methylene (B1212753) (–CH₂–) protons, which directly links the tin atom to the phenyl rings. ics-ir.orgakjournals.com In some tribenzyltin derivatives, the signal for the Sn-CH₂ protons can be found around 1.23 ppm. ics-ir.org The integration of these signals confirms the ratio of methylene to aromatic protons, consistent with the tribenzyl structure.

| Proton Type | Typical Chemical Shift (δ, ppm) | Signal Pattern | Attribution |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | Protons on the phenyl rings |

| Methylene (Sn-CH₂) | ~1.2 - 2.5 | Singlet / Multiplet | Protons of the CH₂ group bonded to tin |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton in this compound. Each unique carbon atom in the benzyl groups—the methylene carbon (α-carbon), the ipso-carbon (the ring carbon bonded to the methylene group), and the ortho, meta, and para carbons—gives a distinct resonance. The coupling constant between tin and the α-carbon, ¹J(¹¹⁹Sn, ¹³C), is particularly informative, as its magnitude is directly related to the coordination number and geometry of the tin center. researchgate.net This allows for the differentiation between four-coordinate and higher-coordinate tin species in solution. researchgate.net

| Carbon Type | Typical Chemical Shift (δ, ppm) | Attribution |

|---|---|---|

| Sn-CH₂ | Data not available in search results | Methylene carbon |

| C-ipso | Data not available in search results | Phenyl carbon bonded to CH₂ |

| C-ortho | Data not available in search results | Phenyl carbons adjacent to C-ipso |

| C-meta | Data not available in search results | Phenyl carbons meta to C-ipso |

| C-para | Data not available in search results | Phenyl carbon opposite to C-ipso |

Direct observation of the tin nucleus via ¹¹⁹Sn NMR spectroscopy is a powerful tool for probing the immediate electronic and geometric environment of the metal center. The ¹¹⁹Sn chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number of the tin atom. researchgate.net For this compound in non-coordinating solvents like CDCl₃, the tin atom is typically four-coordinate with a distorted tetrahedral geometry. ics-ir.orgresearchgate.net The formation of higher-coordinate species, for instance, a five-coordinate trigonal bipyramidal complex through the addition of a ligand, results in a characteristic upfield shift (to a less positive or more negative ppm value) of the ¹¹⁹Sn NMR signal compared to the four-coordinate precursor. tandfonline.com The chemical shift range for various organotin compounds with a distorted tetrahedral geometry is reported to be between 149.9 and -149.2 ppm. ics-ir.org

| Coordination Number | Geometry | Relative δ(¹¹⁹Sn) Position | Reference Compound |

|---|---|---|---|

| 4 | Distorted Tetrahedral | Downfield | (C₆H₅CH₂)₃SnCl in non-coordinating solvent tandfonline.com |

| 5 | Trigonal Bipyramidal | Upfield shift relative to 4-coordinate | (C₆H₅CH₂)₃SnCl-Ligand Complex tandfonline.com |

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum is dominated by absorptions from the benzyl ligands, including aromatic C-H stretching and C=C ring stretching vibrations. The vibrations involving the tin atom, specifically the Sn-C and Sn-Cl stretches, are found in the far-infrared region and are diagnostic for the organometallic framework. um.edu.my The ν(Sn-C) vibration, for example, is often observed in the 555-520 cm⁻¹ range. asianpubs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Attribution |

|---|---|---|

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretch |

| ν(C=C) aromatic | ~1600, ~1495, ~1450 | Aromatic ring C=C stretch |

| ν(Sn-C) | ~555-520 asianpubs.org | Tin-Carbon stretch |

| ν(Sn-Cl) | ~400-200 | Tin-Chlorine stretch |

Mass spectrometry (MS) confirms the molecular weight of this compound and provides valuable information about its structural integrity and fragmentation pathways under ionization. nih.gov The analysis provides a molecular ion peak corresponding to the calculated exact mass of the compound (428.035381 Da). nih.gov The fragmentation pattern is typically characterized by the sequential loss of the benzyl (C₇H₇) groups and the chlorine atom, leading to a series of daughter ions that are diagnostic of the tribenzyltin structure.

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Weight | 427.6 g/mol | Computed by PubChem nih.gov |

| Exact Mass | 428.035381 Da | Computed by PubChem nih.gov |

| Major Fragmentation Peaks (m/z) | 211 | GC-MS Data from PubChem nih.gov |

| 155 | ||

| 153 | ||

| 141 | ||

| 67 |

Mössbauer Spectroscopic Characterization of Tin Centers

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the chemical environment of the tin nucleus, offering insights into its oxidation state, coordination number, and the geometry of the coordination polyhedron. researchgate.netresearchgate.net The key parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). researchgate.net

For tribenzyltin(IV) derivatives, these parameters are particularly informative. For instance, a tribenzyltin(IV) derivative of 2-[(2,3-dimethylphenyl)amino]benzoic acid exhibits a high IS value, which is indicative of a tetracoordinate tin atom. tubitak.gov.tr In contrast, many tribenzyltin(IV) complexes display QS values that suggest a higher coordination number. tandfonline.com For example, tribenzyltin complexes with certain polyaromatic carboxylic acid ligands show Mössbauer data consistent with a distorted trigonal bipyramidal coordination geometry, where the benzyl groups occupy the equatorial positions. researchgate.netresearchgate.netresearchgate.net

The ratio of quadrupole splitting to isomer shift (ρ = QS/IS) can also be used to infer the coordination number of the tin atom. Values of ρ greater than 2.1 are generally indicative of a coordination number greater than four. The following table presents Mössbauer data for a selection of tribenzyltin(IV) compounds, illustrating the range of observed parameters.

Table 1: ¹¹⁹Sn Mössbauer Data for Selected Tribenzyltin(IV) Compounds

| Compound | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Linewidth (Γ₁, Γ₂) (mm/s) | ρ (QS/IS) | Inferred Coordination | Reference |

|---|---|---|---|---|---|---|

| Tribenzyltin derivative of 2-[(2,3-dimethylphenyl)amino]benzoic acid | 1.36 | 3.47 | 0.92, 0.94 | 2.55 | 4 | tubitak.gov.tr |

| Tribenzyltin(IV) ester of 2-maleimidopropanoic acid | 1.41 | 3.52 | 0.84, 0.78 | 2.50 | 5 (Polymeric) | tandfonline.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu In the context of tribenzyltin(IV) compounds, UV-Vis spectra are primarily characterized by absorptions arising from the benzyl ligands. These aromatic rings exhibit characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the coordination environment of the tin atom and the nature of other ligands present in the complex. While detailed UV-Vis data for this compound itself is not extensively reported in the searched literature, the general principles apply. The electronic spectra of organotin compounds, in general, are often used to complement data from other spectroscopic techniques to provide a more complete picture of the electronic structure. researchgate.net

Advanced Crystallographic Investigations and Molecular Architecture

Single Crystal X-ray Diffraction Studies of Tribenzyltin(IV) Complexes

For this compound, single crystal X-ray diffraction analysis reveals that it does not exist as a simple monomeric molecule in the solid state. iucr.orgiucr.org Instead, the (C₆H₅CH₂)₃SnCl molecules are linked through tin-chlorine bridges, forming a linear chain structure. iucr.orgiucr.org This polymeric arrangement is a key feature of its solid-state architecture.

In contrast, when this compound reacts with ligands such as 4-(dimethylamino)pyridine, a monomeric, five-coordinate complex is formed. tandfonline.com The crystal structure of this complex confirms a trigonal bipyramidal geometry around the tin atom. tandfonline.com Similarly, tribenzyltin acetate (B1210297) adopts a polymeric structure where acetate groups bridge the tin centers, resulting in a five-coordinate environment for the tin atom. rsc.org

Elucidation of Coordination Geometries at the Tin Atom (e.g., distorted tetrahedral, trigonal bipyramidal)

The coordination geometry around the central tin atom in tribenzyltin(IV) compounds is highly dependent on the nature of the ligands and the solid-state packing forces. While a simple tetracoordinate, distorted tetrahedral geometry is possible, as seen in some derivatives, higher coordination numbers are frequently observed. tubitak.gov.trresearchgate.netresearchgate.net

In the case of this compound, the tin atom is effectively five-coordinate due to the bridging chlorine atom from an adjacent molecule. iucr.orgiucr.org This results in a distorted trigonal bipyramidal geometry, with the three benzyl groups in the equatorial positions and the chlorine atoms in the axial positions. iucr.orgiucr.org A similar trigonal bipyramidal geometry is observed in many tribenzyltin(IV) complexes, including adducts with pyridine-based ligands and certain carboxylates. researchgate.netresearchgate.nettandfonline.comrsc.org The degree of distortion from an ideal trigonal bipyramidal geometry can be quantified using the τ parameter; for a perfect trigonal bipyramid, τ = 1, while for a square pyramidal geometry, τ = 0. nih.gov For example, the tribenzyltin triflate polymer exhibits τ values in the range of 0.94–0.96, indicating a geometry very close to a trigonal bipyramid. nih.gov

The following table summarizes the key crystallographic data for this compound.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | iucr.org |

| Space Group | R3 | iucr.org |

| a (Å) | 16.891(2) | iucr.org |

| c (Å) | 6.0371(12) | iucr.org |

| Sn-Cl bond length (Å) | 2.387(2) | iucr.orgiucr.org |

| Sn···Cl intermolecular distance (Å) | 3.531(2) | iucr.orgiucr.org |

Analysis of Monomeric and Polymeric Structural Motifs

Tribenzyltin(IV) compounds exhibit a rich structural diversity, adopting both monomeric and polymeric motifs. researchgate.netiucr.orgopenaire.eu The choice between these motifs is often dictated by the steric bulk of the ligands and their ability to form bridging interactions.

This compound is a prime example of a polymeric structure, where the molecules are linked into infinite chains via chloride bridges. iucr.orgiucr.org This is a common feature for triorganotin halides, with the tendency to form polymers decreasing with the increasing size of the halide. iucr.org Similarly, tribenzyltin acetate and tribenzyltin triflate also form polymeric chains in the solid state through bridging carboxylate and triflate groups, respectively. rsc.orgnih.gov

In contrast, the presence of bulky ligands or ligands that form strong intramolecular coordination can favor the formation of monomeric structures. tandfonline.com For instance, the reaction of this compound with 4-(dimethylamino)pyridine results in a discrete, monomeric complex with a five-coordinate tin center. tandfonline.com Many tribenzyltin(IV) complexes with bulky carboxylate ligands also exist as monomers. researchgate.net

Intermolecular Interactions and Crystal Packing in Tribenzyltin(IV) Systems

In monomeric tribenzyltin(IV) complexes, intermolecular interactions such as C-H···π and π-π stacking between the benzyl groups can play a significant role in the crystal packing. mdpi.com Hydrogen bonding can also be a key determinant of the supramolecular architecture, especially in complexes containing hydrogen-bond donors and acceptors. For example, in some tribenzyltin(IV) carboxylate hydrates, water molecules can form hydrogen bonds that link the complex molecules into extended networks. core.ac.uk The interplay of these various non-covalent interactions ultimately dictates the final three-dimensional arrangement of the molecules in the crystal lattice. mdpi.com

Advanced Coordination Chemistry of Tribenzyltin Iv Complexes

Donor Atom Coordination and Ligand Field Effects

The coordination behavior of tribenzyltin(IV) is primarily dictated by its interaction with Lewis base ligands through their respective donor atoms. The electronegativity and nature of these donor atoms play a crucial role in the geometry and stability of the resulting complexes. rjpbcs.com Generally, the bulky benzyl (B1604629) groups favor a trigonal bipyramidal geometry where they occupy the equatorial positions to minimize steric repulsion, while the more electronegative ligand and the fourth substituent (e.g., chloride) occupy the axial positions. researchgate.nettandfonline.com

Tribenzyltin(IV) forms stable complexes with a wide array of oxygen-donor ligands. In complexes with Schiff bases derived from salicylaldehyde, the ligand typically coordinates as a monodentate species through the phenolic oxygen atom. researchgate.net Spectroscopic studies indicate that upon complexation, the phenolic proton often transfers to the imine nitrogen, and the tin atom achieves a five-coordinate state. researchgate.net

Carboxylate ligands demonstrate versatile coordination modes with the tribenzyltin(IV) moiety. They can act as monodentate ligands, forming five-coordinate trigonal bipyramidal structures where one carboxylate oxygen and another group occupy the axial positions. researchgate.net In some cases, the carboxylate group can bridge two tin centers, leading to the formation of one-dimensional coordination polymers. mdpi.com For instance, in the crystal structure of a triphenyltin(IV) indomethacinate complex, which serves as a structural analogue, the carboxylato ligand bridges two tin atoms, resulting in a helical chain structure. mdpi.com This bridging behavior creates a five-coordinate environment around each tin atom. mdpi.com The difference in the asymmetric and symmetric stretching frequencies (Δν) of the COO- group in IR spectra is a useful diagnostic tool to determine the coordination mode. ias.ac.in

Thiohydrazides, which contain both oxygen and other potential donor atoms, have also been studied. While they often coordinate through sulfur and nitrogen, the possibility of oxygen coordination from carbonyl or other functional groups on the ligand backbone exists, contributing to the structural diversity of these complexes. akjournals.comresearchgate.net

Table 1: Selected Structural Data for Tribenzyltin(IV) Complexes with O-Donor Ligands

| Complex | Ligand Type | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Tribenzyl{2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetato}tin(IV) (Dimer) | Schiff Base/ Carboxylate | Distorted Trigonal Bipyramidal | Sn-O(axial): (Varies) | O-Sn-O(axial): (Varies) | researchgate.net |

| Tribenzyltin(IV) complex with 2-{[-(3-chlorophenyl)methylidene]amino}benzoic acid (a triphenyltin (B1233371) analogue) | Carboxylate | Distorted Trigonal Bipyramidal | Sn-O1: 2.161(5), Sn-O(water): 2.527(5) | O-Sn-O: 176.3(2) | researchgate.net |

| catena-poly[[tribenzyltin(IV)]-(µ2-pyridine-4-carboxylato-κN:O)] | Carboxylate | Trigonal Bipyramidal | Sn-O1: (not specified), Sn···O2: 3.1448(11) | O1-Sn-N1: 175.49(4) | core.ac.uk |

Nitrogen-containing ligands readily coordinate to the tribenzyltin(IV) center. mdpi.commdpi.com In Schiff base complexes, while oxygen coordination is common, the azomethine nitrogen can also be involved, leading to chelation. However, for many tribenzyltin(IV) Schiff base complexes, coordination is primarily through the oxygen donor. researchgate.net

Thiohydrazides, which possess a terminal -NH2 group, act as bidentate ligands, coordinating to the tribenzyltin(IV) moiety through both the sulfur and the terminal nitrogen atom. akjournals.comresearchgate.net This chelation results in the formation of stable 1:1 metal-ligand complexes. akjournals.comresearchgate.net 1H NMR spectral data confirm coordination through the nitrogen of the –NH2 group by a noticeable downfield shift of the corresponding signal upon complexation. akjournals.com

Pyridine (B92270) derivatives, such as 4-(dimethylamino)pyridine, form stable, five-coordinate adducts with tribenzyltin chloride. tandfonline.comresearchgate.net X-ray crystallographic analysis reveals a monomeric structure with a trigonal bipyramidal geometry around the tin atom. tandfonline.comresearchgate.net The three benzyl groups occupy the equatorial plane, while the pyridine nitrogen and the chlorine atom are situated in the axial positions. tandfonline.comresearchgate.net Similarly, pyridine-4-carboxylate acts as a bridging ligand, coordinating to one tin atom through the carboxylate oxygen and to an adjacent tin atom via the pyridine nitrogen, forming a polymeric chain. core.ac.uk

Sulfur-donor ligands are effective complexing agents for the tribenzyltin(IV) cation. As mentioned, thiohydrazides coordinate in a bidentate fashion through sulfur and terminal nitrogen. akjournals.comresearchgate.net Infrared spectroscopy shows a shift in the C=S stretching frequency, indicating the involvement of the sulfur atom in the coordination to tin. analis.com.my

Thiosemicarbazones represent another important class of sulfur-containing ligands. rdd.edu.iq These ligands can be bidentate or tridentate, coordinating through the thiolate sulfur and the azomethine nitrogen. rdd.edu.iqresearchgate.net The reaction of tribenzyltin(IV) chloride with thiosemicarbazone ligands leads to the formation of complexes where the ligand chelates to the tin center, resulting in five- or six-coordinate species depending on the denticity of the ligand and the reaction stoichiometry. researchgate.net The deprotonation of the thiol group upon coordination is a common feature in these complexes. analis.com.my

Table 2: Coordination in Tribenzyltin(IV) Complexes with N- and S-Donor Ligands

| Ligand Type | Donor Atoms | Coordination Mode | Resulting Geometry | Example Ligand | Reference |

| Thiohydrazide | N, S | Bidentate | Five-coordinate | Morpholine N-thiohydrazide | akjournals.com, researchgate.net |

| Pyridine Derivative | N | Monodentate | Trigonal Bipyramidal | 4-(dimethylamino)pyridine | tandfonline.com, researchgate.net |

| Pyridine Carboxylate | N, O | Bridging Bidentate | Trigonal Bipyramidal | Pyridine-4-carboxylate | core.ac.uk |

| Thiosemicarbazone | N, S | Bidentate/Tridentate | Five- or Six-coordinate | 2-acetylpyridine thiosemicarbazone | rdd.edu.iq, researchgate.net |

Steric and Electronic Influences of Ligands on Tin Coordination Environment

The coordination environment around the tin(IV) center in tribenzyltin complexes is a delicate balance of steric and electronic factors. The three large benzyl groups exert significant steric pressure, which is a primary reason for the prevalence of the five-coordinate trigonal bipyramidal geometry. tandfonline.comresearchgate.net In this arrangement, the bulky benzyl groups are maximally separated in the equatorial plane (C-Sn-C angles approaching 120°), minimizing steric hindrance. core.ac.uk The incoming ligands and the fourth original substituent (e.g., Cl-) are then directed to the less crowded axial positions. researchgate.nettandfonline.com

The electronic properties of the ligand's donor atoms also play a critical role. The Lewis acidity of the tin atom in the (C6H5CH2)3Sn+ moiety makes it receptive to coordination from Lewis bases. rjpbcs.com The electronegativity of the donor atom (O > N > S) influences the strength and length of the Sn-ligand bond. Stronger donor ligands can lead to a more significant change in the coordination number and geometry. For instance, the coordination of a neutral pyridine ligand to the this compound parent compound changes the coordination number of tin from four to five. tandfonline.com The 119Sn NMR chemical shift is highly sensitive to the coordination number of the tin atom; an increase in coordination number from four to five typically results in a significant upfield shift, which is observed in solution studies of these complexes. tandfonline.comresearchgate.net Furthermore, the electronic nature of substituents on the ligand itself can modulate the donor strength, thereby fine-tuning the properties of the resulting complex. uobasrah.edu.iq

Self-Assembly and Supramolecular Chemistry of Tribenzyltin(IV) Derivatives

Beyond the primary coordination sphere, tribenzyltin(IV) complexes can engage in non-covalent interactions to form ordered, higher-dimensional structures. This self-assembly is often driven by hydrogen bonding, π-π stacking, or weaker Sn···O interactions. researchgate.nettandfonline.com

Hydrogen bonding is a prominent feature in the supramolecular chemistry of these compounds. For example, in tribenzyltin(IV) complexes with carboxylate ligands that also bear a water molecule of hydration, O-H···O hydrogen bonds can link individual complex units into chains or more complex networks. researchgate.net In the crystal structure of catena-poly[[tribenzyltin(IV)]-(µ2-pyridine-4-carboxylato-κN:O)], adjacent polymeric chains are linked by C-H···O interactions, forming double chains. core.ac.uk

Bridging ligands are a key element in forming predictable, self-assembled structures. As seen with pyridine-4-carboxylate, the ligand systematically links tin centers to create a one-dimensional coordination polymer. core.ac.uk Similarly, some Schiff base carboxylate ligands can form centrosymmetric dimers where two ligand molecules bridge two tin centers, with each tin atom being five-coordinate. researchgate.net These extended structures are a testament to the interplay between strong coordinative bonds and weaker, directional intermolecular forces that define the rich supramolecular chemistry of tribenzyltin(IV) derivatives.

Biological Activity and Mechanistic Bioinorganic Chemistry of Tribenzyltin Iv Compounds

Antimicrobial Efficacy Assessment

Tribenzyltin(IV) complexes have been evaluated for their effectiveness against a variety of microbial species.

Tribenzyltin(IV) compounds have shown notable antibacterial activity. For instance, tribenzyltin(IV) complexes with certain Schiff bases have been reported to exhibit promising activity against various microorganisms. researchgate.net Similarly, complexes synthesized with polyaromatic carboxylic acid ligands were found to possess effective antimicrobial activity against screened microbes. researchgate.net The antibacterial efficacy of organotin compounds is often influenced by the nature of the organic groups attached to the tin atom.

Table 1: Antibacterial Activity of Selected Tribenzyltin(IV) Compounds

| Compound/Complex | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| Tribenzyltin(IV) complexes with Schiff bases | Various microorganisms | Promising activity researchgate.net |

| Tribenzyltin(IV) complexes with polyaromatic carboxylic acid ligands | Various microbes | Effective antimicrobial activity researchgate.net |

| Triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates | Not specified | Good antibacterial activity researchgate.net |

The antifungal properties of tribenzyltin(IV) compounds have been a significant area of investigation. Research has shown that the antifungal activity of triorganotin compounds can be substantial. For instance, a triphenyltin(IV) complex of a Schiff base ligand showed promising activity against various fungi, and the corresponding tribenzyltin(IV) complex also demonstrated significant fungicidal activity. researchgate.net

In a comparative study, the antifungal activity of ring-substituted tribenzyltins was measured, and it was found that substitution on the benzyl (B1604629) ring had an unfavorable effect on the biological properties. researchgate.net Another study reported that triorganotin(IV) esters of 2-maleimidopropanoic acid, including a tribenzyltin derivative, were screened for in vitro antifungal activity and showed promising results. tandfonline.comtandfonline.com The general trend observed in many studies is that the biocidal activity of triorganotin compounds, including their antifungal effects, is dependent on the lipophilicity of the organic groups attached to the tin atom. researchgate.net

Table 2: Antifungal Activity of Selected Tribenzyltin(IV) Compounds

| Compound/Complex | Fungal Species | Observed Activity |

|---|---|---|

| Tribenzyltin(IV) complex of a Schiff base ligand | Various plant pathogens | Significant fungicidal activity researchgate.net |

| Ring-substituted tribenzyltins | Not specified | Substitution had an unfavorable effect researchgate.net |

| Tribenzyltin(IV) 2-maleimidopropanoato complex | Not specified | Promising in vitro activity tandfonline.comtandfonline.com |

Antitumor and Cytotoxic Research Investigations

Tribenzyltin(IV) compounds have been extensively investigated for their potential as anticancer agents. Research has demonstrated that these compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, tribenzyltin(IV) compounds showed cytotoxicity against prostate cancer cell lines (PC3M) with an IC50 value of 6.06 µM after 72 hours of treatment. qau.edu.pk

The mechanism of antitumor action often involves the induction of apoptosis. ontosight.ai Tribenzyltin carboxylate complexes have been shown to induce caspase activation and morphological changes related to apoptosis in breast cancer cell lines (MCF-7, MDA-MB231, and 4T1). mdpi.com Furthermore, complexation with ligands such as N,N-diisopropylcarbamothioylsulfanylacetate or isonicotinate (B8489971) has been found to enhance the anticancer properties of tribenzyltin compounds. researchgate.net These enhancements are attributed to delayed cancer cell-cycle progression, caspase-dependent apoptosis induction, and a significant reduction in cell motility, migration, and invasion. researchgate.net

Triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates, including a tribenzyltin derivative, were evaluated for their activity against three human tumor cell lines (HeLa, CoLo205, and MCF-7), with the activity decreasing in the order of triphenyltin (B1233371) > tricyclohexyltin > tribenzyltin. researchgate.net

Table 3: Cytotoxicity of Tribenzyltin(IV) Compounds Against Cancer Cell Lines

| Compound/Complex | Cell Line | IC50 Value/Activity |

|---|---|---|

| Tribenzyltin(IV) compound | PC3M (prostate cancer) | 6.06 µM qau.edu.pk |

| Tribenzyltin carboxylates | MCF-7, MDA-MB231, 4T1 (breast cancer) | Induced apoptosis mdpi.com |

| Tribenzyltin 2-phenyl-1,2,3-triazole-4-carboxylate | HeLa, CoLo205, MCF-7 | Active, but less than phenyl and cyclohexyl analogues researchgate.net |

Diverse Biological Activities (e.g., anti-inflammatory, larvicidal)

Beyond their antimicrobial and antitumor effects, tribenzyltin(IV) compounds have been explored for other biological applications. Research has touched upon their potential anti-inflammatory and larvicidal activities. For example, some Schiff bases, which can be used as ligands for tribenzyltin complexes, have been reported to possess anti-inflammatory properties. researchgate.net

Studies on the antileishmanial activity of a series of organotin(IV) compounds, which included tribenzyltin(IV) derivatives, showed a reduction in activity in the presence of sodium azide (B81097) and mannitol. qau.edu.pk This suggests that the mechanism of action may involve the generation of reactive oxygen species.

Structure-Activity Relationships in Tribenzyltin(IV) Complexes

The biological activity of tribenzyltin(IV) complexes is intrinsically linked to their molecular structure. The nature of the ligands attached to the tin center and the resulting coordination geometry play a crucial role in determining their efficacy.

The coordination number and geometry around the tin atom in tribenzyltin(IV) complexes are significant determinants of their biological activity. scielo.br In solution, tribenzyltin(IV) compounds often exist in a tetrahedral geometry. However, upon interaction with biological targets or when complexed with certain ligands, the coordination number can increase to five, adopting a trigonal bipyramidal geometry.

For instance, in a series of triorganotin(IV) complexes of monomethyl glutarate, the triorganotin compounds, including the tribenzyltin derivative, were found to have penta-coordination with a trigonal bipyramidal geometry. scielo.br This change in coordination is believed to be a key factor in their biological mechanism. The crystal structure of a novel tribenzyltin iodized complex revealed a distorted tetrahedral geometry around the tin atom. researchgate.net

The synthesis of tribenzyltin(IV) 2-maleimidopropanoato complexes showed that while they exhibit a tetrahedral geometry in solution, they adopt a five-coordinate chain structure or a cis-trigonal bipyramidal geometry in the solid state. tandfonline.com This flexibility in coordination geometry is a hallmark of organotin compounds and is central to their biological activity.

Ligand Architecture and its Impact on Bioactivity

The biological efficacy of tribenzyltin(IV) compounds is intrinsically linked to their molecular structure, particularly the nature of the ligands attached to the tin center. While the three benzyl groups are a defining feature, the fourth coordination site, occupied by a chloride anion in tribenzyltin chloride, can be substituted with various other ligands, profoundly influencing the compound's bioactivity.

The size and nature of the organic groups (R groups) attached to the tin atom are primary determinants of the resulting complex's structure and, consequently, its biological potential. In tribenzyltin(IV) compounds, the three bulky benzyl groups sterically hinder the tin atom. This steric crowding often favors the formation of monomeric structures with a lower coordination number, typically four or five. For instance, studies on tribenzyltin(IV) carboxylates have shown that they generally adopt tetrahedral monomeric structures. uzh.chscielo.br In contrast, organotin compounds with less sterically demanding R groups can form polymeric structures where a bridging ligand links multiple tin atoms, leading to a higher coordination number. uzh.ch

The nature of the fourth ligand (the 'X' group in R3SnX) also plays a crucial role, although its influence can be secondary to the R groups. Research has shown that while the toxicity of triorganotin compounds is often primarily dependent on the R3Sn moiety, the anionic ligand can modulate this activity and may be involved in specific biological interactions. uzh.ch For example, the coordination of different carboxylate ligands to the tribenzyltin(IV) moiety can lead to variations in biological activity. nih.gov The geometry around the tin atom, which is influenced by the ligand architecture, is a key factor. In solution, tribenzyltin(IV) complexes often exhibit a tetrahedral geometry. scielo.br However, in the solid state, depending on the nature of the fourth ligand, a distorted trigonal bipyramidal geometry can be observed, with the benzyl groups in the equatorial positions. researchgate.netnih.gov

The following table summarizes the influence of ligand architecture on the geometry of tribenzyltin(IV) compounds based on spectroscopic and structural studies.

| Compound Type | Coordination Number (Solid State) | Geometry (Solid State) | Coordination Number (Solution) | Geometry (Solution) | Reference |

| Tribenzyltin Carboxylates | 5 | Distorted Trigonal Bipyramidal | 4 | Tetrahedral | uzh.chscielo.brresearchgate.net |

| Tribenzyltin Thiohydrazone Complexes | 5 | Distorted Trigonal Bipyramidal | Not specified | Not specified | nih.gov |

Molecular Mechanisms of Biological Action

The biological effects of this compound and its derivatives are underpinned by their interactions at the molecular level. These interactions can lead to the disruption of essential cellular processes and the activation of specific signaling pathways.

Interaction with Biological Macromolecules (e.g., enzymes, DNA)

The cytotoxic effects of organotin compounds, including tribenzyltin derivatives, are often attributed to their ability to interact with and disrupt the function of vital biological macromolecules. While the precise interactions of this compound are a subject of ongoing research, studies on related triorganotin compounds provide valuable insights.

It is generally accepted that triorganotin compounds can interact with proteins, particularly with enzymes containing thiol groups (from cysteine residues) and histidine residues. These interactions can lead to enzyme inhibition and disruption of metabolic pathways. The lipophilicity conferred by the benzyl groups facilitates the transport of the tribenzyltin moiety across cellular membranes, allowing it to reach intracellular targets.

Regarding DNA, while some metal-based therapeutic agents exert their effects by directly binding to and damaging DNA, the primary mechanism for triorganotin compounds is thought to be different. The induction of apoptosis (programmed cell death) by tribenzyltin carboxylates in cancer cell lines suggests an interaction with cellular machinery that controls cell death, rather than direct, widespread DNA damage. nih.gov However, the potential for indirect DNA damage through the generation of reactive oxygen species (ROS) cannot be entirely ruled out.

Induction of Cellular Pathways and Effects

The interaction of tribenzyltin compounds with cellular components triggers a cascade of events, leading to specific cellular responses, most notably apoptosis and cytotoxicity. Research has demonstrated that tribenzyltin carboxylate complexes can induce caspase activation, a key step in the apoptotic pathway, in various breast cancer cell lines. nih.gov This activation leads to the characteristic morphological changes associated with apoptosis. nih.gov

Furthermore, studies have shown that these compounds can induce cell death through mechanisms that may be independent of the p53 tumor suppressor protein, a critical regulator of apoptosis. nih.gov The induction of cytotoxicity has been observed in multiple cancer cell lines, indicating a broad spectrum of activity. nih.gov For instance, tribenzyltin carboxylates have shown selective cytotoxicity against certain cell lines. nih.gov

The generation of reactive oxygen species (ROS) is another significant cellular effect induced by some organotin compounds. nih.gov An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and contributing to the induction of apoptosis. nih.gov While direct evidence for ROS production by this compound itself is still being elucidated, the known behavior of related triorganotin compounds suggests this is a plausible mechanism of action. nih.gov

The following table summarizes the observed cellular effects of tribenzyltin(IV) compounds in various cancer cell lines.

| Cell Line | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | Caspase activation, apoptosis, cytotoxicity | nih.gov |

| MDA-MB-231 (Breast Cancer) | Caspase activation, apoptosis | nih.gov |

| 4T1 (Breast Cancer) | Caspase activation, apoptosis | nih.gov |

Environmental Dynamics and Advanced Toxicological Research of Tribenzyltin Compounds

Environmental Fate and Degradation Pathways of Tribenzyltin Chloride

While specific data on the environmental fate of this compound is limited, the degradation pathways can be inferred from closely related and extensively studied trisubstituted organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT). The degradation of these compounds in the environment is a slow process, influenced by both non-biological and biological factors.

Abiotic Decomposition Mechanisms (e.g., hydrolysis, photolysis)

Abiotic degradation of organotin compounds is primarily driven by photolysis, where sunlight provides the energy to break the carbon-tin (C-Sn) bonds. collectionscanada.ca This process is considered a key factor in the breakdown of these compounds in aquatic environments. The ultraviolet (UV) part of sunlight that penetrates the Earth's surface can induce the cleavage of the C-Sn bond, leading to a stepwise removal of the organic groups attached to the tin atom. collectionscanada.caresearchgate.net For example, TBT undergoes sequential debutylation. researchgate.net While photolysis does occur, its efficiency in natural settings can be limited. collectionscanada.ca

Hydrolysis can also contribute to the transformation of organotin compounds. For instance, this compound is noted to react with water. scbt.com In general, abiotic degradation rates are influenced by environmental conditions such as pH, temperature, and exposure to light. researchgate.net The half-lives for the degradation of organotin compounds in soil through these processes can be quite long, ranging from six months to as long as 15 years. researchgate.net

Biotic Transformations and Metabolites in Environmental Systems

Biotic degradation is considered the primary pathway for the removal and detoxification of organotin compounds in the environment. researchgate.net A variety of microorganisms, including bacteria, fungi, and algae, are capable of metabolizing these compounds. researchgate.netnih.gov The main mechanism of this biotic transformation is the sequential removal of the organic side chains (dealkylation or dearylation) from the tin atom. nih.gov

This process reduces the toxicity of the compound, as trisubstituted organotins are generally more toxic than their di- and mono-substituted derivatives. nih.gov For example, microorganisms degrade TBT through a stepwise debutylation process, using it as a carbon source. researchgate.netmdpi.com This results in the formation of dibutyltin (B87310) (DBT) and then monobutyltin (MBT), which are progressively less toxic, and eventually inorganic tin. researchgate.netnih.gov This detoxification pathway has been observed in various environmental media, including water and sediment. nih.govmdpi.com

| Degradation Pathway | Mechanism | Primary Metabolites (Example: TBT) | Influencing Factors |

| Abiotic | Photolysis (UV light) | Sequential removal of alkyl/aryl groups | Sunlight exposure, water clarity |

| Hydrolysis | Reaction with water | pH, temperature | |

| Biotic | Microbial Metabolism | Sequential dealkylation (e.g., debutylation) | Microbial community, temperature, nutrients |

| Dibutyltin (DBT), Monobutyltin (MBT), Inorganic Tin | Oxygen availability |

In-Depth Toxicological Mechanisms of Organotin Compounds

Organotin compounds exert their toxicity through a variety of complex mechanisms at the cellular and molecular levels, impacting multiple organ systems. The biological effects are largely determined by the number and nature of the organic groups attached to the tin atom, with trisubstituted compounds like TBT and TPT being the most potent. tandfonline.com

Cellular and Subcellular Basis of Toxicity

The toxicity of organotin compounds at the cellular level is multifaceted, with mitochondria being a primary target. researchgate.net These lipophilic compounds can easily penetrate cell membranes and disrupt mitochondrial functions. nih.govresearchgate.net

Key mechanisms include:

Mitochondrial Damage : Organotins are potent inhibitors of mitochondrial ATP synthase, the enzyme complex responsible for producing cellular energy (ATP). jst.go.jpdntb.gov.ua This inhibition disrupts the cell's energy supply. They also induce morphological changes in mitochondria, such as swelling and alteration of the cristae structure, and a drop in the mitochondrial membrane potential. nih.govnih.gov

Induction of Apoptosis : Organotin compounds can trigger programmed cell death, or apoptosis. nih.govnih.gov This process is initiated by an increase in intracellular calcium concentrations (Ca2+), which is followed by the generation of reactive oxygen species (ROS) at the mitochondrial level. nih.gov This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases (like caspase-3), a family of enzymes that execute the apoptotic process, ultimately resulting in DNA fragmentation. nih.govnih.gov

Oxidative Stress : The generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. frontiersin.org This state of imbalance causes damage to vital cellular components, including lipids, proteins, and DNA, contributing to abnormal cellular function and cell death. researchgate.netfrontiersin.org

| Cellular Target | Mechanism of Action | Consequence |

| Mitochondria | Inhibition of F1Fo ATP synthase | Disruption of cellular energy (ATP) production |

| Alteration of mitochondrial membrane potential & structure | Release of pro-apoptotic factors (e.g., cytochrome c) | |

| Intracellular Calcium | Disturbance of Ca2+ homeostasis | Initiation of apoptotic signaling pathways |

| Cellular Redox State | Generation of Reactive Oxygen Species (ROS) | Oxidative stress, damage to lipids, proteins, and DNA |

| Apoptotic Pathways | Activation of caspases | Programmed cell death (Apoptosis) |

Endocrine Disrupting Potential and Neurotoxicity

Organotin compounds are well-documented endocrine-disrupting chemicals (EDCs) and potent neurotoxins. frontiersin.orgnih.govrewe-group.com

Endocrine Disruption : Organotins interfere with the endocrine system by interacting with nuclear receptors that regulate gene expression. nih.gov Compounds like TBT and TPT are known to be powerful agonists for the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ). jst.go.jpoup.com Activation of these receptors can disrupt normal hormonal signaling. For example, their action on PPARγ has been shown to induce the differentiation of fat cells (adipocytes), suggesting they may act as "obesogens". jst.go.jpoup.com While some theories suggest organotins inhibit the aromatase enzyme, which converts androgens to estrogens, other studies show they can enhance estradiol biosynthesis in certain cells. nih.govjst.go.jp This disruption of steroid hormone biosynthesis and metabolism underlies many of their reproductive and developmental effects. jst.go.jpscispace.com

Neurotoxicity : The neurotoxic effects of organotins are significant. nih.gov They are capable of crossing the blood-brain barrier and causing damage to the central nervous system. nih.gov Exposure can lead to a range of neurological symptoms, including headaches, disorientation, memory deficits, depression, and rage. nih.govnih.gov The underlying mechanisms include the induction of oxidative stress and neuroinflammation within the brain. nih.gov In vitro studies have demonstrated that organotins can cause an elevation of intracellular calcium in neurons and lead to glutamate excitotoxicity. jst.go.jp Trimethyltins and triethyltins are considered the most potent neurotoxins among the organotin compounds. cdc.govuu.nl

Immunotoxicological Effects and Other Organ-Specific Toxicities

Organotins are known to be strongly immunosuppressive and can cause damage to specific organs. scbt.comtandfonline.com

Immunotoxicity : The immune system is a primary target for many organotin compounds. cdc.govuu.nl A characteristic effect is atrophy of the thymus, a key organ in the development of T-lymphocytes. cdc.gov This is accompanied by a depletion of lymphocytes in the thymus and spleen. cdc.gov Organotins can shift the immune response and reduce the levels of crucial signaling molecules like cytokines. mdpi.com These effects compromise the immune system's ability to defend against pathogens and tumors. nih.govresearchgate.net

Other Organ-Specific Toxicities :

Nephrotoxicity : The kidneys are vulnerable to organotins as they filter and can accumulate toxins from the blood. frontiersin.org Organotin exposure is associated with increased ROS production in the kidneys, leading to lipid peroxidation, abnormal cell function, and cell death. frontiersin.org This can result in impaired renal function. frontiersin.org

Hepatotoxicity : The liver is also a target for organotin toxicity. uu.nl Dibutyltin compounds, for example, have been shown to cause specific lesions in the bile ducts of rodents. uu.nl

Cutaneous Toxicity : Various di- and triorganotin compounds can cause irritation and lesions upon skin contact. uu.nl

Comparative Toxicological Assessment with Other Organotin Classes

The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom. Generally, the toxicity follows the order: triorganotins > diorganotins > monoorganotins. Tetraorganotins are considered to be relatively non-toxic but can be metabolized to more toxic triorganotin compounds in the body. oecd.org

Triorganotins, the class to which this compound belongs, are recognized as the most toxic group of organotin compounds. oecd.org Within this class, the toxicity can vary based on the specific organic substituents. For instance, smaller alkyl chain compounds like trimethyltin and triethyltin exhibit the highest mammalian toxicity, particularly neurotoxicity. rivm.nlscbt.com As the alkyl chain length increases, the acute mammalian toxicity tends to decrease. scbt.com

This compound, an aryl-substituted organotin, demonstrates significant acute toxicity. Specific data for this compound indicates an oral LD50 of 175 mg/kg in rats. chemsrc.comguidechem.com It is also classified as a skin and eye irritant. chemsrc.comnih.gov

To contextualize the toxicity of this compound, it is useful to compare it with other well-studied triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT). TBT compounds are known for their high toxicity to aquatic life and have been shown to cause endocrine disruption. nih.gov Similarly, TPT compounds are used as fungicides and also exhibit high toxicity. fishersci.com While direct, comprehensive comparative studies involving this compound are limited, the available acute toxicity data places it in the category of hazardous organotin compounds. The following table provides a comparative overview of acute toxicity data for different organotin classes.

| Organotin Compound Class | Specific Compound Example | Organism | Exposure Route | Toxicity Value (LD50) |

|---|---|---|---|---|

| Triorganotin (Aryl) | This compound | Rat | Oral | 175 mg/kg chemsrc.comguidechem.com |

| Triorganotin (Alkyl) | Tributyltin (TBT) oxide | Rat | Oral | 129 mg/kg |

| Triorganotin (Aryl) | Triphenyltin (TPT) acetate (B1210297) | Rat | Oral | 136 mg/kg |

| Diorganotin | Dibutyltin (DBT) dichloride | Rat | Oral | 112 mg/kg |

| Monoorganotin | Monobutyltin (MBT) trichloride | Rat | Oral | 2200 mg/kg |

Bioaccumulation and Biotransformation Studies in Ecological Contexts

There is limited specific information available in the scientific literature regarding the bioaccumulation and biotransformation of this compound in ecological contexts. Safety data sheets for the compound often state that information on bioaccumulation, persistence, and degradability is not available, suggesting a lack of comprehensive environmental fate studies for this specific organotin. thermofisher.comresearchgate.net

However, the behavior of other triorganotin compounds, particularly tributyltin (TBT) and triphenyltin (TPT), has been extensively studied and can provide insights into the likely environmental dynamics of this compound.

Bioaccumulation: Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. researchgate.net Organotin compounds, especially triorganotins like TBT and TPT, are known to be hydrophobic and have a high potential for bioaccumulation in aquatic organisms. fishersci.com This is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water. researchgate.net

For instance, TBT has been shown to accumulate significantly in organisms such as mollusks, crustaceans, and fish, with BCF values ranging from the thousands to tens of thousands. oecd.orgfishersci.com Studies on various fish species exposed to TBT oxide and TPT chloride have determined BCF values ranging from 2,400 to 11,000, depending on the species and concentration. nih.gov This high bioaccumulation potential means that these compounds can become concentrated in organisms even when present at very low levels in the water, posing a threat to both the organisms themselves and to higher trophic levels through biomagnification. researchgate.netnih.gov Given its structural similarity as a tri-substituted organotin, it is plausible that this compound would also exhibit significant bioaccumulation potential.

Biotransformation: Biotransformation is the chemical modification of a substance by an organism. For organotin compounds, the primary biotransformation pathway is sequential dealkylation or dearylation, where the organic groups are cleaved from the tin atom. This process generally leads to a reduction in toxicity.

For example, the biotransformation of tributyltin (TBT) proceeds through a successive debutylation process, forming dibutyltin (DBT), then monobutyltin (MBT), and finally inorganic tin. This degradation can be mediated by microorganisms such as bacteria, algae, and fungi. Studies have identified bacterial strains, like Pseudomonas stutzeri, that can utilize TBT as a carbon source, transforming it into the less toxic DBT. This microbial degradation is a key process in the natural attenuation of organotin pollution in aquatic environments.

While specific biotransformation pathways for this compound have not been detailed in the available literature, it is expected to undergo a similar degradation process of sequential debenzylation. The stability and rate of this degradation would be critical in determining its environmental persistence and long-term toxicological impact.

Regulatory Science and Environmental Policy Considerations for Organotins

The significant toxicity and environmental persistence of many organotin compounds have led to strict regulatory actions in numerous countries to mitigate their impact on the environment and human health. chemsrc.com These regulations often target broad classes of organotins, such as tri-substituted compounds, which include this compound.

In the European Union, the use of organotin compounds is heavily restricted under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. Specifically, Annex XVII of REACH restricts the use of tri-substituted organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), in articles where their concentration is greater than 0.1% by weight of tin. nih.govthermofisher.com Dibutyltin (DBT) and dioctyltin (DOT) compounds are also restricted in mixtures and articles for supply to the general public. nih.govthermofisher.com

In the United States, the Environmental Protection Agency (EPA) has taken action to ban the use of certain organotin compounds, like tributyltin oxide and triphenyltin chloride, in antifouling paints for ships to protect aquatic ecosystems. guidechem.comnih.gov The EPA also lists certain organotins in its Endocrine Disruptor Screening Program due to their potential to interfere with hormonal systems.

Other nations have also implemented controls. For example, Taiwan's Environmental Protection Administration has prohibited the use of organotin compounds, including tributyltin oxide and triphenyltin chloride, in the manufacturing of biocides and anti-fouling paints. guidechem.com These regulatory efforts are often aligned with international agreements, such as the International Convention on the Control of Harmful Anti-fouling Systems on Ships, which aims to phase out the use of harmful organotins in anti-fouling paints globally.

The following table summarizes some of the key regulatory policies and restrictions on organotin compounds in different regions.

| Jurisdiction/Regulatory Body | Regulation/Policy | Scope and Key Restrictions |

|---|---|---|

| European Union | REACH (Regulation (EC) No 1907/2006) Annex XVII | Prohibits placing on the market articles containing tri-substituted organostannic compounds (e.g., TBT, TPT) in concentrations greater than 0.1% by weight of tin. nih.govthermofisher.com Restricts DBT and DOT compounds in consumer products. nih.govthermofisher.com |

| United States | Environmental Protection Agency (EPA) | Banned the use of organotin compounds like tributyltin oxide and triphenyltin chloride in anti-fouling paints. guidechem.com Lists certain organotins for endocrine disruptor screening. |

| International | IMO - AFS Convention | International Convention on the Control of Harmful Anti-fouling Systems on Ships prohibits the use of harmful organotins in anti-fouling paints on ships. |

| Taiwan | Environmental Protection Administration (EPA) | Prohibits the use of ten organotin compounds, including tributyltin oxide and triphenyltin chloride, in the manufacture of biocides, anti-fouling paints, or anti-fouling systems. |

| Japan | Act on Control of Household Products Containing Harmful Substances | Governs the use of organotins in certain consumer products. chemsrc.com |

Emerging Applications and Advanced Research Frontiers

Catalytic Applications in Sophisticated Organic Transformations